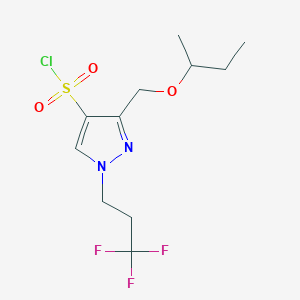
2-Bromo-3-chloro-6-(difluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives, including those similar to 2-Bromo-3-chloro-6-(difluoromethyl)pyridine, often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, showcasing the versatility of these methods in introducing various substituents onto the pyridine ring (Ding Yuqiang, 2011).
Molecular Structure Analysis
X-ray diffraction is a common technique used to elucidate the crystal and molecular structures of pyridine derivatives. For example, the molecular geometry and intermolecular interactions of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine were investigated using single crystal X-ray diffraction, highlighting the utility of this technique in understanding the structural properties of complex organic molecules (Y. Rodi et al., 2013).
Chemical Reactions and Properties
The reactivity of pyridine derivatives can be significantly influenced by their substituents. For instance, bromonium and bromo compounds, similar to the bromo component in 2-Bromo-3-chloro-6-(difluoromethyl)pyridine, exhibit distinct chemical behaviors in reactions with acceptor olefins and nucleophiles, as demonstrated through mechanistic studies (A. A. Neverov et al., 2003).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as melting points, boiling points, and solubility, can be influenced by the nature and position of substituents on the pyridine ring. Computational and spectroscopic studies offer insights into these properties by analyzing the molecular structure and vibrational frequencies of compounds like 2-chloro-6-(trifluoromethyl)pyridine, providing a basis for understanding the physical properties of 2-Bromo-3-chloro-6-(difluoromethyl)pyridine (M. Evecen et al., 2017).
Chemical Properties Analysis
Density functional theory (DFT) calculations, including vibrational spectroscopy studies and molecular orbital analyses, are employed to investigate the chemical properties of pyridine derivatives. These studies provide valuable information on molecular stability, reactivity, and electron density distribution, which are essential for understanding the chemical behavior of compounds like 2-Bromo-3-chloro-6-(difluoromethyl)pyridine (C. Selvarani et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
- This compound plays a crucial role in the synthesis of diverse heterocyclic compounds. For example, it is used in the preparation of pyridine derivatives through palladium-catalyzed cross-coupling reactions, demonstrating its utility in constructing complex molecular architectures (Ding Yuqiang, 2011). Similarly, it contributes to the development of nitrogen-boron coordination compounds and exhibits potential in the synthesis of coordination polymers, highlighting its flexibility in chemical transformations (I. Steciuk et al., 2015).
Spectroscopic and Theoretical Studies
- Spectroscopic and computational studies have been conducted on similar halopyridine derivatives to understand their structural, electronic, and optical properties. These studies include density functional theory (DFT) analyses, providing insights into the molecular geometry, vibrational frequencies, and electronic transitions of such compounds (H. Vural & M. Kara, 2017). This foundational knowledge supports the application of halopyridines in materials science and molecular electronics.
Antimicrobial Activities and DNA Interaction
- Halopyridine derivatives also show potential in biological applications, such as antimicrobial activities. Studies on similar compounds have demonstrated their ability to interact with DNA and exhibit antimicrobial properties, underscoring their potential in developing new therapeutic agents (M. Evecen et al., 2017).
Material Science and Coordination Chemistry
- In material science, halopyridines serve as precursors for the synthesis of coordination polymers and complex molecular frameworks. Their ability to form diverse coordination geometries with metals highlights their importance in designing novel materials with potential applications in catalysis, gas storage, and separation technologies (C. Hu et al., 2003).
Safety and Hazards
The compound is classified under GHS07 for safety purposes . The hazard statements associated with it include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
While specific future directions for “2-Bromo-3-chloro-6-(difluoromethyl)pyridine” are not mentioned in the search results, the demand for trifluoromethylpyridines, a related class of compounds, has been increasing steadily over the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, it is expected that many novel applications of compounds like “2-Bromo-3-chloro-6-(difluoromethyl)pyridine” will be discovered in the future.
Propiedades
IUPAC Name |
2-bromo-3-chloro-6-(difluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-5-3(8)1-2-4(11-5)6(9)10/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPAKEJLXOYLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-6-(difluoromethyl)pyridine | |
CAS RN |
1805189-08-5 |
Source


|
| Record name | 2-bromo-3-chloro-6-(difluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2494473.png)
![(E)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide](/img/structure/B2494474.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494476.png)
![5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2494477.png)

![1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494481.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2494484.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide](/img/structure/B2494485.png)
![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]thieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2494490.png)
![3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2494491.png)
